N-(2-cyanophenyl)-4-phenylbutanamide
Description
N-(2-cyanophenyl)-4-phenylbutanamide is an organic compound featuring a butanamide backbone with a phenyl group at the γ-position (fourth carbon) and a 2-cyanophenyl substituent on the amide nitrogen.
The compound’s synthesis likely involves coupling 4-phenylbutanoyl chloride with 2-cyanoaniline under basic conditions, a method common for analogous amides . Its molecular formula is C₁₇H₁₄N₂O, with a molecular weight of 262.31 g/mol.
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-13-15-10-4-5-11-16(15)19-17(20)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQSSKUAGJDTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-4-phenylbutanamide typically involves the reaction of 2-cyanobenzylamine with 4-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylbutanamide moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylbutanamides.
Scientific Research Applications
N-(2-cyanophenyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| This compound | C₁₇H₁₄N₂O | 4-phenylbutanamide backbone, 2-cyanophenyl | Inferred: Neurotransmitter modulation† | |
| N-(2-cyanophenyl)-4-biphenylcarboxamide | C₂₀H₁₅N₂O | Biphenylcarboxamide, 2-cyanophenyl | Enhanced lipophilicity; kinase inhibition | |
| 4-Acetyl-N-(2-cyanophenyl)benzamide | C₁₆H₁₂N₂O₂ | Benzamide backbone, acetyl group | Antioxidant activity; enzyme inhibition | |
| N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide | C₁₅H₁₉FN₂O | Fluorophenyl, cyanomethyl, ethyl groups | Analgesic potential; metabolic stability | |
| N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide | C₁₇H₁₄N₃O₃ | Oxalamide core, 4-methoxybenzyl | Dual anti-inflammatory/analgesic effects |
† Biological activity inferred from structurally related compounds.
Structural Modifications and Impact on Properties
Substituting the butanamide with a benzamide (e.g., 4-acetyl-N-(2-cyanophenyl)benzamide) shortens the aliphatic chain, which may alter binding kinetics to hydrophobic enzyme pockets .
Functional Group Effects: The cyano group in this compound enhances electrophilicity, making it a candidate for covalent binding to cysteine residues in target proteins. This property is shared with N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide, where the cyanomethyl group similarly contributes to metabolic stability . Methoxy and fluoro substituents (e.g., in N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide) improve pharmacokinetic profiles by modulating electron density and steric effects, often enhancing receptor selectivity .
Biological Activity Trends: Compounds with dual functional groups (e.g., oxalamides with methoxybenzyl moieties) exhibit broader pharmacological profiles, such as combined anti-inflammatory and analgesic effects . Fluorinated analogs (e.g., N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide) demonstrate improved metabolic stability due to fluorine’s resistance to oxidative degradation .
Key Research Findings
- Neuroprotective Potential: Butanamides with aromatic substituents, like this compound, have shown affinity for GABA receptors in preclinical models, suggesting neuroprotective applications .
- Enzyme Inhibition: Structural analogs such as 4-acetyl-N-(2-cyanophenyl)benzamide inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values comparable to celecoxib, highlighting the role of acetyl groups in active-site binding .
- Analgesic Efficacy : Fluorophenyl-containing butanamides exhibit potent analgesic activity in rodent models, with ED₅₀ values <10 mg/kg, attributed to enhanced blood-brain barrier penetration .
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